

Spectroscopic Profile of **cis-1-Bromo-1-propene**: A Technical Guide

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Compound of Interest

Compound Name: *cis-1-Bromo-1-propene*

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This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **cis-1-bromo-1-propene**. The information is intended for researchers, scientists, and professionals in drug development and other relevant scientific fields, offering a detailed analysis of its structural and spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectroscopic data provides detailed information about the hydrogen and carbon framework of **cis-1-bromo-1-propene**.

¹H NMR Spectroscopy

The proton NMR spectra of **cis-1-bromo-1-propene** have been recorded in both acetone and benzene solutions. The chemical shifts (δ) are reported in parts per million (ppm) downfield from a tetramethylsilane (TMS) standard, and coupling constants (J) are given in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data for **cis-1-Bromo-1-propene**^[1]

Solvent	Proton	Chemical Shift (ppm)	Coupling Constant (Hz)
Acetone	=CHBr	6.28	J(H,H) = 6.9
	=CH(CH ₃)	6.23	J(H,CH ₃) = 6.6
	CH ₃	1.72	J(H,H) = -1.8
Benzene	=CHBr	5.84	J(H,H) = 7.0
	=CH(CH ₃)	5.66	J(H,CH ₃) = 6.5
	CH ₃	1.47	J(H,H) = -1.6

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of **cis-1-bromo-1-propene** in deuterated chloroform (CDCl₃) reveals three distinct signals corresponding to the three carbon atoms in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for **cis-1-Bromo-1-propene**

Carbon Atom	Chemical Shift (ppm)
C=C-Br	Data not explicitly found in search results
C=C-CH ₃	Data not explicitly found in search results
CH ₃	Data not explicitly found in search results

Note: While a source indicates the availability of a ¹³C NMR spectrum in CDCl₃, the specific chemical shift values were not detailed in the provided search results.

Infrared (IR) Spectroscopy

The infrared spectrum of **cis-1-bromo-1-propene** provides information about the vibrational modes of its functional groups. The characteristic absorption bands are key to identifying the molecular structure.

Table 3: Key IR Absorption Bands for **cis-1-Bromo-1-propene**

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
Data not explicitly found in search results	C=C	Alkene Stretch
Data not explicitly found in search results	=C-H	Alkene C-H Stretch
Data not explicitly found in search results	C-H (in CH ₃)	Alkyl C-H Stretch
Data not explicitly found in search results	C-Br	Alkyl Halide Stretch

Note: While the existence of IR spectra is documented, a tabulated list of specific absorption peaks for **cis-1-bromo-1-propene** was not available in the search results.

Experimental Protocols

NMR Spectroscopy

The referenced ¹H NMR data was obtained from a 10 mol% solution of **cis-1-bromo-1-propene** in the specified solvent (acetone or benzene).[1] A standard NMR spectrometer is used for such analyses. For a typical procedure:

- **Sample Preparation:** A precise amount of **cis-1-bromo-1-propene** is dissolved in the deuterated solvent to achieve the desired concentration. A small amount of a reference standard like TMS is added.
- **Data Acquisition:** The sample is placed in an NMR tube and inserted into the spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity. Standard pulse sequences are then used to acquire the ¹H and ¹³C NMR spectra.

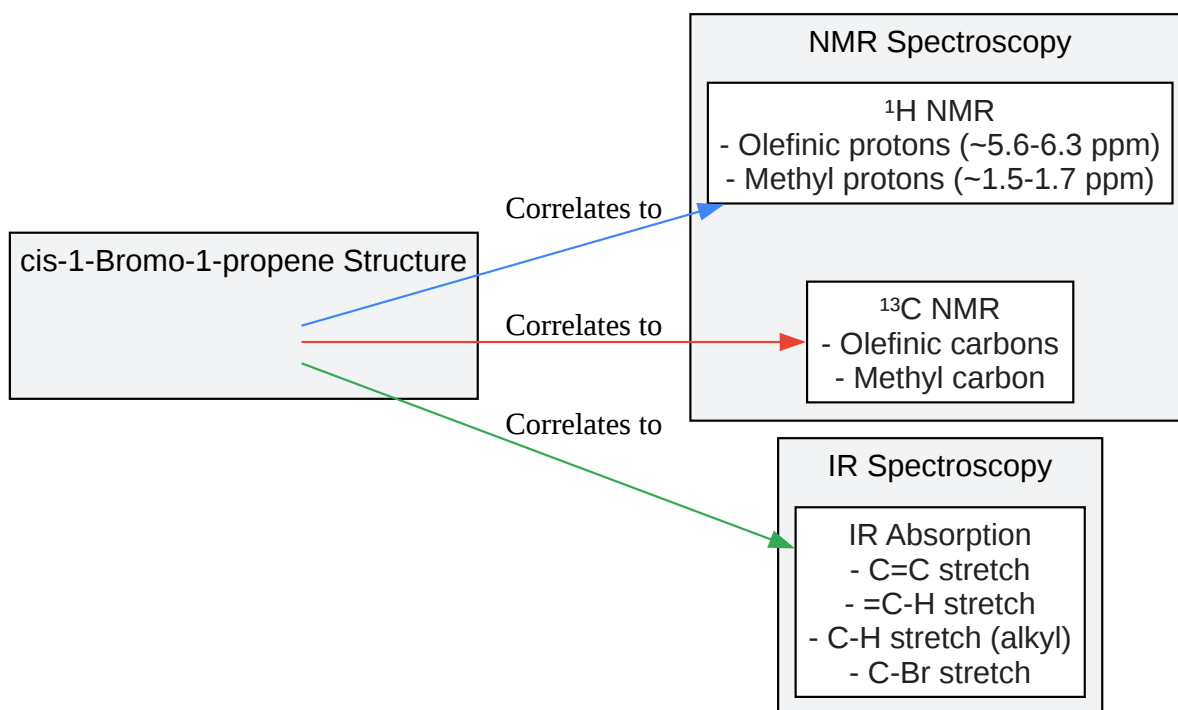
Infrared Spectroscopy

A common method for obtaining the IR spectrum of a liquid sample like **cis-1-bromo-1-propene** is Attenuated Total Reflectance (ATR) FT-IR spectroscopy.

- **Instrument Setup:** The ATR accessory is installed in the FT-IR spectrometer. A background spectrum is collected to account for atmospheric and instrument absorbances.
- **Sample Analysis:** A small drop of the liquid sample is placed directly on the ATR crystal. The spectrum is then recorded.
- **Data Processing:** The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Structure-Spectra Correlation

The spectroscopic data aligns with the known structure of **cis-1-bromo-1-propene**. The diagram below illustrates the relationship between the molecule's structure and its key spectroscopic features.



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References

- 1. CIS-1-BROMO-1-PROPENE(590-13-6) 13C NMR [m.chemicalbook.com]
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